alpha-(Octadecylamino)cresol

Description

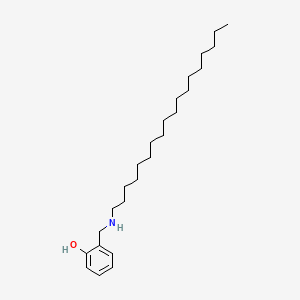

α-(Octadecylamino)cresol (CAS: 85305-26-6) is a synthetic cresol derivative characterized by an octadecylamino (-NH-C₁₈H₃₇) substituent attached to the aromatic ring of cresol (C₇H₈O) . Cresol itself exists as three isomers—ortho (o-), meta (m-), and para (p-)—with the methyl group positioned at the 2-, 3-, or 4-position on the benzene ring, respectively . The "alpha" designation in α-(Octadecylamino)cresol likely refers to the position of the amino group relative to the methyl group in the ortho-cresol isomer, though explicit confirmation is absent in the literature.

The compound’s structure combines the phenolic hydroxyl group with a long hydrophobic alkyl chain, suggesting applications in surfactants, emulsifiers, or antimicrobial formulations. Its synthesis likely involves condensation reactions between cresol derivatives (e.g., acyl chlorides) and octadecylamine, as described in analogous methods for similar amino-cresol compounds .

Properties

CAS No. |

81156-70-9 |

|---|---|

Molecular Formula |

C25H45NO |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

2-[(octadecylamino)methyl]phenol |

InChI |

InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3 |

InChI Key |

MYDCQFVZLVMRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadecylamino)cresol typically involves the alkylation of cresol with octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Cresol} + \text{Octadecylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity. The use of catalysts and specific reaction parameters can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Octadecylamino)cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted cresol derivatives.

Scientific Research Applications

Alpha-(Octadecylamino)cresol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of alpha-(Octadecylamino)cresol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cresol Derivatives with Alkylamino Substituents

Key Observations :

- Chain Length Effects: The octadecylamino group confers extreme hydrophobicity, reducing water solubility compared to shorter-chain derivatives like α-(decylamino)-o-cresol. This property makes α-(Octadecylamino)cresol suitable for non-polar formulations .

- Substituent Type: Imine-linked substituents (e.g., p-tolylimino) introduce π-π interactions, enhancing stability in polymer matrices, whereas thiazole rings (e.g., ) may improve biological activity .

Isomeric and Functional Group Variations

Cresol Isomers

α-(Octadecylamino)cresol is presumed to derive from o-cresol, where steric effects from the methyl and amino groups may influence its chemical reactivity and binding interactions .

Halogenated and Nitro Derivatives

- α-(o-Chlorophenylimino)cresol: Exhibits a repellency index of 619, indicating utility in pest control .

Solubility and Lipophilicity

- α-(Octadecylamino)cresol: Predominantly lipid-soluble due to the C₁₈ chain; likely forms micelles in aqueous solutions .

- Camphorated Metacresol : A 3:1 camphor-m-cresol mixture used as an antiseptic; the addition of camphor (log Kow ~2.5) balances hydrophobicity for topical applications .

Reactivity and Stability

- Electropolymerization: Simple cresols (e.g., m-cresol) undergo electropolymerization on electrodes, a property exploited in sensor technologies . The bulkier octadecylamino group in α-(Octadecylamino)cresol may inhibit such reactions, altering its electrochemical behavior.

- Atmospheric Oxidation: α-Cresol participates in secondary organic aerosol (SOA) formation via reactions with α-pinene or isoprene. Substitutents like octadecylamino likely reduce volatility, limiting aerosol formation compared to smaller derivatives .

Biological Activity

Alpha-(Octadecylamino)cresol is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from cresol and octadecylamine. The presence of the long aliphatic chain enhances its hydrophobicity, which influences its interaction with biological membranes and other molecules. The general reaction scheme for its synthesis can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Aspergillus niger | 32 µg/mL |

The mechanism of action of this compound involves several pathways:

- Cell Membrane Interaction : The long aliphatic chain can disrupt lipid bilayers, leading to altered membrane permeability and function. This disruption can cause leakage of cellular contents, ultimately resulting in cell death.

- Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes.

- Oxidative Stress Induction : It has been suggested that this compound can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections showed that topical applications containing this compound significantly reduced the bacterial load compared to control treatments.

- Fungal Inhibition in Agricultural Applications : Research demonstrated that formulations containing this compound effectively controlled fungal pathogens in crops, leading to improved yield and quality.

- Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced antimicrobial activity when used alongside conventional antibiotics, suggesting potential for overcoming resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.